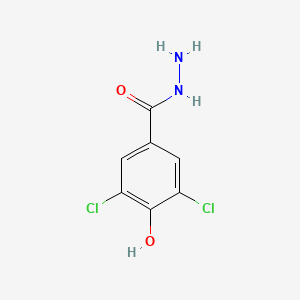

3,5-Dichloro-4-hydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

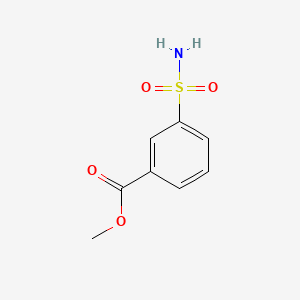

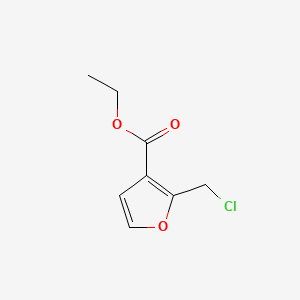

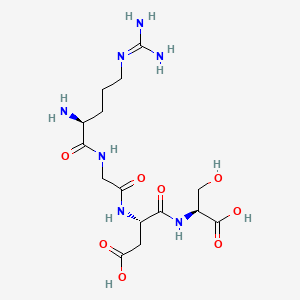

3,5-Dichloro-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 . It is a solid substance and is used in various research applications .

Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-hydroxybenzohydrazide is1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure. Physical And Chemical Properties Analysis

3,5-Dichloro-4-hydroxybenzohydrazide is a solid substance . It has a molecular weight of 221.04 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Optical Limiting Applications

- Specific Scientific Field : Optical Physics

- Summary of the Application : The compound 3,5-Dichloro-4-hydroxybenzohydrazide is used in the synthesis of novel materials for optical limiting applications . These materials are of interest due to their two photon absorption (TPA) properties .

- Methods of Application or Experimental Procedures : The materials were synthesized by a condensation reaction process and solvent evaporation method was employed to grow single crystals at room temperature . The presence of functional groups of the synthesized compounds were confirmed by Fourier transform infrared and Fourier transform Raman spectral analyses . Various intermolecular interactions were studied using Hirshfeld surface analysis . Thermal stability of the hydrazone Schiff base compounds were studied by thermogravimetric and differential thermal analyses .

- Results or Outcomes : The third order nonlinear optical properties of the synthesized compounds were measured using open aperture Z scan technique . The two photon absorption coefficient and optical limiting properties of the crystals were reported from the Z scan studies .

Proteomics Research

- Specific Scientific Field : Proteomics

- Summary of the Application : 3,5-Dichloro-4-hydroxybenzohydrazide is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases.

Biological Activities

- Specific Scientific Field : Biochemistry and Pharmacology

- Summary of the Application : Hydrazones, including 4-hydroxybenzohydrazide, have been studied for their coordinate capability, analytical chemistry applications, physiological activity, and biological activities . These compounds are reported to possess antitumor, antitubercular, antibacterial, anti-anginal, and antihypertensive biological activities .

Inhibitor of Laccase from Trametes Versicolor

- Specific Scientific Field : Biochemistry

- Summary of the Application : A series of hydrazide-hydrazones, including 3,5-Dichloro-4-hydroxybenzohydrazide, were screened as inhibitors of laccase from Trametes versicolor . Laccase is a copper-containing enzyme which inhibition might prevent or reduce the activity of the plant pathogens that produce it in various biochemical processes .

Safety And Hazards

3,5-Dichloro-4-hydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-hydroxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAECGTGIGJYKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178674 |

Source

|

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-hydroxybenzohydrazide | |

CAS RN |

23964-29-6 |

Source

|

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)